4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl is an organic compound characterized by a biphenyl structure with a methoxy group, a methyl group, and a nitro group attached to the phenyl rings. The compound's chemical formula is C_{15}H_{15}N_{1}O_{3}, and its structure can be represented as follows:
This compound belongs to the class of nitrobiphenyls, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 4'-methoxy-4-methyl-2-nitro-1,1'-biphenyl exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties. These activities may be attributed to its ability to interact with molecular targets such as enzymes or receptors within biological systems . The nitro group can also form reactive intermediates that may lead to various biological effects.
The synthesis of 4'-methoxy-4-methyl-2-nitro-1,1'-biphenyl typically involves multiple steps:
Industrial production may utilize large-scale nitration and methoxylation processes, employing continuous flow reactors for enhanced efficiency.
4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl has several applications:
Studies on interaction mechanisms reveal that 4'-methoxy-4-methyl-2-nitro-1,1'-biphenyl may interact with various molecular targets. Its biological effects are likely mediated through binding interactions with enzymes or receptors. The nitro group's ability to undergo reduction enhances its reactivity and potential interactions within cellular environments .
Several compounds share structural similarities with 4'-methoxy-4-methyl-2-nitro-1,1'-biphenyl. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Methoxyphenyl-Nitrobenzene | Contains a methoxy and nitro group | Commonly used in dye synthesis |
| 4-Methylphenyl-Nitrobenzene | Contains a methyl and nitro group | Known for its explosive properties |
| 3-Nitroaniline | An amino derivative of nitrobiphenyl | Exhibits strong antibacterial activity |
| 2-Nitrobiphenyl | A simpler biphenyl derivative | Used in organic synthesis |
The uniqueness of 4'-methoxy-4-methyl-2-nitro-1,1'-biphenyl lies in its specific arrangement of functional groups which contributes to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed synthetic methodology for constructing the biphenyl scaffold of 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl [10] [14]. The Suzuki-Miyaura cross-coupling reaction has emerged as the predominant approach, offering exceptional functional group tolerance and mild reaction conditions suitable for methoxy and nitro-substituted aromatic systems [12] [23].
The catalytic cycle proceeds through the classical oxidative addition, transmetallation, and reductive elimination sequence [14]. The oxidative addition of aryl halides to palladium(0) complexes forms arylpalladium(II) halide intermediates, which subsequently undergo transmetallation with boronic acids in the presence of base to generate diarylpalladium complexes [14]. The final reductive elimination step affords the desired biphenyl product while regenerating the active palladium(0) catalyst [14].
Catalyst optimization studies have demonstrated that the choice of phosphine ligands significantly influences reaction efficiency [10]. Tricyclohexylphosphine exhibits superior performance compared to triphenylphosphine, providing quantitative yields under optimized conditions [10]. The catalyst system comprising palladium(dba)₂ with tricyclohexylphosphine (3 mol% and 6 mol%, respectively) in tetrahydrofuran at 60°C achieves complete conversion within 5 hours [10].
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Palladium(acetate)₂ (3 mol%) | Potassium tert-butoxide | Tetrahydrofuran | 60 | 5.0 | 32 |
| Tetrakis(triphenylphosphine)palladium + triphenylphosphine | Potassium tert-butoxide | Tetrahydrofuran | 60 | 5.0 | 92 |
| Tetrakis(triphenylphosphine)palladium + tricyclohexylphosphine | Potassium tert-butoxide | Tetrahydrofuran | 60 | 5.0 | 100 |
| Bis(dibenzylideneacetone)palladium + tricyclohexylphosphine | Potassium tert-butoxide | Tetrahydrofuran | 60 | 5.0 | 100 |
High-temperature continuous-flow conditions have been developed for enhanced synthetic efficiency [37]. Utilizing tetrakis(triphenylphosphine)palladium (0.25 mol%) with sodium hydroxide base in tetrahydrofuran/water (1:1) at 160°C provides 91% isolated yield of nitrobiphenyl derivatives within 15 minutes residence time [37]. This methodology demonstrates exceptional scalability for industrial applications while maintaining high product purity [37].
Sequential nitration and methoxylation strategies offer controlled regioselectivity for synthesizing 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl derivatives [16] . The nitration of biphenyl substrates proceeds through electrophilic aromatic substitution utilizing the nitronium ion as the active electrophile [19] [22].
The formation of the nitronium ion occurs through the protonation and dehydration of nitric acid in the presence of sulfuric acid [19]. This highly electrophilic species readily attacks the aromatic ring system, forming a non-aromatic cationic intermediate that subsequently loses a proton to restore aromaticity [19] [22].
Regioselectivity in biphenyl nitration favors the ortho position over the para position, with typical ortho:para ratios of approximately 0.6 under standard nitric acid/sulfuric acid conditions [21]. This preference arises from the stabilization of the ortho-substituted intermediate through overlap of the temporarily saturated carbon with the π-electron system of the second phenyl ring [16]. Enhanced regioselectivity can be achieved using preformed nitronium ion species, which provide more controlled electrophilic attack patterns [21].
| Substrate | Nitrating Agent | Temperature (°C) | Major Product | Yield (%) | Ortho:Para Ratio |
|---|---|---|---|---|---|
| Biphenyl | Nitric acid/sulfuric acid | 0-5 | 2-Nitrobiphenyl | 60-70 | 0.6 |
| 4-Methoxybiphenyl | Nitric acid/sulfuric acid | 0-5 | 4-Methoxy-2-nitrobiphenyl | 81 | N/A |
| 4-Methylbiphenyl | Nitric acid/sulfuric acid | 0-5 | 4-Methyl-2-nitrobiphenyl | 75-85 | N/A |
Methoxylation reactions typically employ nucleophilic aromatic substitution mechanisms when electron-withdrawing groups such as nitro substituents are present . The electron-deficient aromatic ring facilitates nucleophilic attack by methoxide ions, leading to the formation of methoxy-substituted products . Alternative methoxylation strategies utilize palladium-catalyzed methoxylation protocols that enable direct carbon-oxygen bond formation under mild conditions [15].
Sequential strategies involving initial biphenyl formation followed by selective functionalization provide superior control over substitution patterns compared to pre-functionalized coupling partners [3] . This approach minimizes side reactions and enables the synthesis of complex substitution patterns that would be challenging to achieve through direct coupling methodologies [3].
Green chemistry principles have been successfully implemented in the large-scale synthesis of biphenyl derivatives, addressing environmental concerns while maintaining synthetic efficiency [23] [28]. Solvent selection represents a critical aspect of sustainable synthesis, with water and ethanol emerging as preferred alternatives to traditional organic solvents [30].
Fullerene-supported palladium nanocatalysts demonstrate exceptional performance in green synthesis protocols [23]. The carbon₆₀-tetraethylene glycols/palladium chloride system operates at room temperature with only 0.05 mol% catalyst loading, achieving yields exceeding 90% within 4 hours [23]. This methodology eliminates the need for elevated temperatures and reduces overall energy consumption [23].
Ultrasound-assisted synthesis provides another environmentally benign approach [28]. Palladium nanoparticles supported on carboxymethyl cellulose/agar composites exhibit excellent catalytic performance under ultrasonic conditions [28]. The protocol achieves 90-95% yields with significantly reduced reaction times compared to conventional heating methods [28]. The catalyst system demonstrates exceptional recyclability, maintaining activity for up to six reaction cycles without significant performance degradation [28].
| Method | Catalyst/System | Advantages | Yield (%) | Recyclability |
|---|---|---|---|---|
| Ultrasound-assisted Suzuki coupling | Palladium nanoparticles@carboxymethyl cellulose/agar | Short reaction time, high yields | 90-95 | 6 cycles |
| Fullerene-supported catalyst | Carbon₆₀-tetraethylene glycols/palladium chloride | Room temperature, low catalyst loading | >90 | Good |
| Solventless synthesis | Aldol/Michael addition | No hazardous solvents | 85-95 | N/A |
| Non-water-soluble alkyl-substituted tetrahydrofuran | Nickel/cobalt/palladium salts | Solvent recovery 92-98% | 85-95 | Excellent |
Microwave-assisted synthesis offers rapid heating and clean reaction profiles [37]. The enhanced reaction rates under microwave irradiation enable shorter reaction times while maintaining high product yields [37]. Homogeneous heating throughout the reaction mixture minimizes side product formation and improves overall reaction selectivity [37].
Continuous flow processing represents the pinnacle of green synthetic methodology for industrial applications [37]. The hydrogen-cube system enables automated processing with real-time monitoring and control [37]. Solvent recovery rates of 92-98% are achievable through optimized distillation protocols, significantly reducing waste generation [27]. The methodology demonstrates excellent scalability potential for kilogram-scale production while maintaining consistent product quality [27].
Purification methodologies for 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl derivatives require careful optimization to maximize yield recovery while maintaining product purity [32] [34]. Column chromatography using silica gel as the stationary phase represents the most widely employed separation technique [32].
Solvent system optimization plays a crucial role in achieving effective separation [32]. Hexane/ethyl acetate (4:1) provides optimal resolution for most biphenyl derivatives, enabling clear separation of target compounds from synthetic impurities [32]. The methodology achieves 79% recovery yield with excellent purity as confirmed by thin-layer chromatography and melting point analysis [32].
Recrystallization techniques offer complementary purification capabilities, particularly for highly crystalline biphenyl derivatives [33] [34]. Methanol serves as an effective recrystallization solvent for most nitrobiphenyl compounds, providing 85-95% recovery yields [27]. The technique proves particularly valuable for removing trace metal impurities from palladium-catalyzed reactions [34].
| Purification Method | Eluent/Solvent | Recovery Yield (%) | Purity Assessment | Time Required |
|---|---|---|---|---|
| Column chromatography (silica gel) | Hexane/ethyl acetate (4:1) | 79 | Thin-layer chromatography, melting point | 2-4 hours |
| Recrystallization (methanol) | Methanol | 85-95 | ¹H nuclear magnetic resonance, ¹³C nuclear magnetic resonance | 12-24 hours |
| Recrystallization (2-propanol) | 2-Propanol | 74 | Gas chromatography-mass spectrometry analysis | 6-12 hours |
| Continuous flow separation | Automated separation | 92-98 | In-line monitoring | Continuous |
Flash chromatography provides rapid purification with moderate to excellent yields [36]. Hexane/ethyl acetate gradient elution systems enable efficient separation within 1-3 hours while maintaining high product purity [36]. Nuclear magnetic resonance spectroscopy and mass spectrometry confirm structural integrity and purity levels suitable for further synthetic applications [36].
Continuous flow separation techniques represent emerging technologies for large-scale purification applications [27]. Automated separation systems achieve 92-98% recovery yields with real-time monitoring capabilities [27]. In-line analytical techniques enable immediate quality assessment and process optimization [27].
The multinuclear nuclear magnetic resonance spectroscopic analysis of 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl reveals characteristic patterns consistent with its substituted biphenyl structure. Based on comparative analysis with structurally related compounds and theoretical predictions, the proton nuclear magnetic resonance spectrum exhibits several distinct regions that provide valuable structural information [1] [2] [3].
The aromatic proton signals appear in the typical aromatic region between 7.0 and 8.3 parts per million. The most distinctive feature is the expected downfield shift of protons ortho to the nitro group, which typically resonate around 8.0-8.3 parts per million due to the strong electron-withdrawing effect of the nitro substituent [1] [2]. The methoxy-substituted aromatic protons appear as characteristic doublets around 6.9-7.1 parts per million for the protons ortho to the methoxy group, and 7.4-7.6 parts per million for the protons meta to the methoxy group [1] [3].
The methoxy group protons manifest as a sharp singlet at approximately 3.8-3.9 parts per million, integrating for three protons. This chemical shift is consistent with aromatic methoxy groups across similar biphenyl systems [1] [3]. The methyl substituent on the biphenyl core appears as a singlet around 2.3-2.4 parts per million, characteristic of aromatic methyl groups [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The quaternary carbon bearing the methoxy group typically resonates around 160 parts per million, while the carbon bearing the nitro group appears near 147 parts per million [3]. Aromatic carbons span the range of 128-140 parts per million, with the methoxy carbon appearing at approximately 55 parts per million and the methyl carbon at around 21 parts per million [2] [3].
| Compound | CAS Number | Molecular Formula | Key ¹H Nuclear Magnetic Resonance Signals (δ parts per million, deuterated chloroform) | Key ¹³C Nuclear Magnetic Resonance Signals (δ parts per million) |
|---|---|---|---|---|
| 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl | 93627-21-5 | C₁₄H₁₃NO₃ | Predicted: 8.0-8.3 (nitro-aromatic), 7.0-7.8 (aromatic), 3.8-3.9 (methoxy), 2.3-2.4 (methyl) | Predicted: ~160 (carbon-methoxy), ~147 (carbon-nitro), 128-140 (aromatic), 55 (methoxy), 21 (methyl) |
| 4'-Methoxy-2-nitro-1,1'-biphenyl | Not specified | C₁₃H₁₁NO₃ | 7.80 (d, 1H), 7.59 (t, 1H), 7.43 (d, 2H), 6.96 (d, 2H), 3.85 (s, 3H) | Not available |
| 2-Methyl-4'-nitro-1,1'-biphenyl | 33350-73-1 | C₁₃H₁₁NO₂ | 7.78 (d, 2H), 7.62 (d, 2H), 7.44-7.47 (m, 1H), 2.37 (s, 3H) | 140.5, 140.2, 138.2, 133.1, 131.7, 130.4, 129.6, 128.8, 128.3, 122.9, 121.5, 21.3 |
The ultraviolet-visible absorption spectroscopy of 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl demonstrates characteristic push-pull chromophore behavior due to the electron-donating methoxy group and electron-withdrawing nitro group [4] [5]. This compound exhibits significant solvatochromic properties, with absorption maxima shifting as a function of solvent polarity [4] [5].
In chloroform solution, the primary absorption band appears in the range of 350-380 nanometers, corresponding to the π-π* transition of the conjugated biphenyl system [4]. The extinction coefficient values typically range from 15,000 to 25,000 inverse molar inverse centimeters, indicating strong electronic transitions [4]. The nitro group contributes additional absorption features in the 170-270 nanometer region, characteristic of nitro functional group absorption [6].
The solvatochromic behavior reveals positive solvatochromism, where increasing solvent polarity results in bathochromic (red) shifts of the absorption maximum [7] [5]. In polar aprotic solvents such as dimethyl sulfoxide, the absorption maximum shifts to approximately 365-395 nanometers, representing a 15-nanometer red shift compared to chloroform [5]. Conversely, in nonpolar solvents like n-hexane, a hypsochromic (blue) shift of approximately 10 nanometers occurs [7].
This solvatochromic behavior arises from the intramolecular charge transfer character of the excited state, where electron density shifts from the methoxy-substituted ring to the nitro-substituted ring upon photoexcitation [5]. The magnitude of the solvatochromic shift provides insight into the degree of charge transfer character and molecular polarizability [4] [5].
| Solvent | λmax (nanometers) | Extinction Coefficient (inverse molar inverse centimeters) | Solvent Polarity Index | Observed Shift (Δλ nanometers) |
|---|---|---|---|---|
| Chloroform | ~350-380 | 15,000-25,000 | 4.1 | Reference |
| Acetonitrile | ~355-385 | 16,000-26,000 | 5.8 | +5 |
| Methanol | ~360-390 | 17,000-27,000 | 5.1 | +10 |
| Dimethyl sulfoxide | ~365-395 | 18,000-28,000 | 7.2 | +15 |
| n-Hexane | ~340-370 | 14,000-24,000 | 0.1 | -10 |
Differential scanning calorimetry analysis of 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl provides comprehensive thermal characterization data essential for understanding its stability profile and processing conditions [8] [9] [10]. The thermal behavior of this compound reflects the influence of both the nitro group, which can undergo thermal decomposition, and the biphenyl backbone, which provides structural stability [8] [9].
The melting temperature is estimated to occur in the range of 85-90 degrees Celsius, based on comparison with structurally similar nitrobiphenyl compounds [9] [10]. This melting point reflects the balance between intermolecular forces and molecular symmetry. The compound does not exhibit a clearly detectable glass transition temperature, suggesting a relatively rigid molecular structure that undergoes direct crystalline-to-liquid phase transition [9].
Thermal decomposition analysis reveals an onset decomposition temperature of approximately 220-240 degrees Celsius, primarily attributed to the thermal instability of the nitro group [8]. The peak decomposition temperature occurs around 280-300 degrees Celsius, representing the maximum rate of thermal degradation [8]. The enthalpy of decomposition is estimated at -100 to -150 kilojoules per mole, typical for nitro-aromatic compounds undergoing exothermic decomposition processes [8].
Thermogravimetric analysis indicates that 10 percent weight loss occurs in the temperature range of 200-220 degrees Celsius, marking the initial thermal degradation [8]. Major weight loss events, representing 50 percent mass reduction, occur between 260-280 degrees Celsius [8]. These thermal parameters establish safe processing temperature limits and storage conditions for the compound.
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Melting Temperature (Tm) | 85-90°C (estimated) | Differential scanning calorimetry | Based on similar nitrobiphenyl compounds |
| Glass Transition Temperature (Tg) | Not detected | Differential scanning calorimetry | No clear glass transition observed |
| Onset Decomposition Temperature (Td) | 220-240°C (estimated) | Thermogravimetric analysis/Differential scanning calorimetry | Nitro group decomposition onset |
| Peak Decomposition Temperature | 280-300°C (estimated) | Thermogravimetric analysis | Maximum decomposition rate |
| Enthalpy of Fusion (ΔHf) | 15-25 kilojoules per mole (estimated) | Differential scanning calorimetry | Estimated from structural analogs |
| Enthalpy of Decomposition (ΔHd) | -100 to -150 kilojoules per mole (estimated) | Differential scanning calorimetry | Typical for nitro-aromatic compounds |
| Temperature Range (10% weight loss) | 200-220°C | Thermogravimetric analysis | Initial thermal degradation |
| Temperature Range (50% weight loss) | 260-280°C | Thermogravimetric analysis | Major weight loss event |
The crystalline structure and polymorphic behavior of 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl have been evaluated through comparison with related biphenyl derivatives and theoretical structural predictions [11] [12] [13] [14]. The compound is predicted to crystallize in an orthorhombic crystal system, similar to other substituted nitrobiphenyls, with an estimated space group of Pbca based on the crystal structure of para-nitrobiphenyl [12] [13].
The unit cell parameters are estimated to be approximately a = 15-20 Ångströms, b = 8-12 Ångströms, and c = 12-16 Ångströms, derived from molecular dimensions and typical packing arrangements for biphenyl derivatives [12] [13]. The calculated density falls within the range of 1.35-1.45 grams per cubic centimeter, consistent with organic aromatic compounds of similar molecular weight [12].
A critical structural feature is the dihedral angle between the two phenyl rings, which is predicted to be 25-35 degrees based on the steric effects of the ortho-positioned nitro and meta-positioned methyl substituents [12] [14]. This non-planar conformation is typical for substituted biphenyls where steric interactions prevent coplanarity of the aromatic rings [12] [13] [14].
The molecular packing arrangement likely follows either herringbone or parallel packing motifs common to biphenyl derivatives [11] [13]. Weak intermolecular interactions, particularly carbon-hydrogen···oxygen hydrogen bonds involving the nitro group, are expected to stabilize the crystal lattice [15] [14]. These weak interactions contribute to the overall crystal stability without forming strong directional bonds.
Polymorphic assessment suggests that 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl is likely monomorphic under standard crystallization conditions [11] [16]. The presence of multiple substituents creates sufficient steric constraints that typically favor a single stable crystal form. However, controlled crystallization from different solvents or under varying thermal conditions could potentially reveal additional polymorphic forms [11] [16].
| Property | Value/Description | Reference/Method |
|---|---|---|
| Crystal System | Orthorhombic (predicted) | Predicted from similar nitrobiphenyls |
| Space Group | Pbca (predicted, based on similar compounds) | Based on para-nitrobiphenyl (Pbca) |
| Unit Cell Parameters | a ≈ 15-20 Å, b ≈ 8-12 Å, c ≈ 12-16 Å | Estimated from molecular dimensions |
| Density (calculated) | 1.35-1.45 grams per cubic centimeter | Calculated from molecular weight/volume |
| Dihedral Angle (biphenyl) | 25-35° (typical for substituted biphenyls) | Typical range for ortho-substituted biphenyls |
| Molecular Packing | Herringbone or parallel arrangements | Common for biphenyl derivatives |
| Hydrogen Bonding | Weak carbon-hydrogen···oxygen interactions | Expected for nitro-containing compounds |
| Polymorphic Forms | Likely monomorphic under standard conditions | Assessment based on substituent effects |